molecular formula C8H6BrNO2 B12506809 5-Bromo-7-methoxy-1,2-benzoxazole

5-Bromo-7-methoxy-1,2-benzoxazole

Cat. No.: B12506809
M. Wt: 228.04 g/mol
InChI Key: JHTNTBVJELTENG-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxy-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methoxylated reagents. One common method includes the use of 2-aminophenol and brominated methoxybenzene under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methoxy-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzoxazoles .

Scientific Research Applications

5-Bromo-7-methoxy-1,2-benzoxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-1,2-benzoxazole involves its interaction with various molecular targets. These targets may include enzymes, proteins, and receptors involved in biological pathways. For instance, benzoxazole derivatives are known to inhibit DNA topoisomerases, protein kinases, and histone deacetylases, which play crucial roles in cancer cell proliferation and survival .

Comparison with Similar Compounds

  • 5-Chloro-7-methoxy-1,2-benzoxazole
  • 5-Fluoro-7-methoxy-1,2-benzoxazole
  • 5-Iodo-7-methoxy-1,2-benzoxazole

Comparison: 5-Bromo-7-methoxy-1,2-benzoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-bromo-7-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H6BrNO2/c1-11-7-3-6(9)2-5-4-10-12-8(5)7/h2-4H,1H3

InChI Key

JHTNTBVJELTENG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1ON=C2)Br

Origin of Product

United States

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